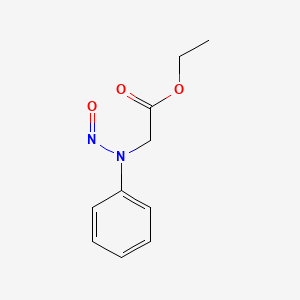

N-ethoxycarbonylmethyl-N-nitrosoaniline

Description

Properties

Molecular Formula |

C10H12N2O3 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

ethyl 2-(N-nitrosoanilino)acetate |

InChI |

InChI=1S/C10H12N2O3/c1-2-15-10(13)8-12(11-14)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |

InChI Key |

VTAUINYXBYJJDD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN(C1=CC=CC=C1)N=O |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol

The most widely documented method involves nitrosation under acidic conditions. N-Ethoxycarbonylmethylaniline is dissolved in hydrochloric acid (HCl) and cooled to 0–5°C. Aqueous sodium nitrite (NaNO₂) is added dropwise, generating nitrous acid (HNO₂) in situ. The nitrosating species (NO⁺ or N₂O₃) reacts with the protonated amine to form the nitroso derivative.

Key Parameters

Yield and Purity

Reported yields for analogous nitrosamines range from 45% to 60%. Impurities often include unreacted amine and oxidation byproducts. Purification via solvent extraction (ethyl acetate) and silica gel chromatography achieves >95% purity.

Nitric Oxide (NO) Gas Under Pressure

Autoclave-Based Synthesis

A high-pressure method adapted from US Patent 3,090,786 employs nitric oxide gas. N-Ethoxycarbonylmethylaniline is suspended in a nonpolar solvent (e.g., hexane) within a stainless steel autoclave. NO gas is introduced at 250–400 psi, and the mixture is heated to 50–100°C. The reaction proceeds via radical intermediates, with NO acting as both nitrosating agent and oxidant.

Advantages and Limitations

Mechanistic Insights

The reaction likely follows a free-radical pathway:

-

NO abstracts a hydrogen atom from the amine, forming an aminyl radical.

-

Radical recombination with NO yields the nitroso product.

This mechanism avoids acidic conditions, making it ideal for acid-sensitive substrates.

Alkyl Nitrite-Mediated Nitrosation

Organic-Phase Reaction

In anhydrous environments, alkyl nitrites (e.g., isoamyl nitrite) serve as nitrosating agents. N-Ethoxycarbonylmethylaniline is dissolved in dichloromethane (DCM) or tetrahydrofuran (THF), and the nitrite is added at room temperature. The reaction completes within 2–4 hours, driven by the electrophilic nitrosonium ion (NO⁺).

Optimization

Comparative Performance

While yields (50–58%) are comparable to acidic methods, this approach avoids aqueous workups, simplifying purification. However, alkyl nitrites are moisture-sensitive and require inert atmospheres.

Data-Driven Comparison of Methods

| Method | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| Acidic Nitrosation | 0–5°C, HCl, NaNO₂ | 45–60% | >95% | Lab-scale |

| Nitric Oxide Pressure | 50–100°C, 250–400 psi, hexane | 55–65% | 90–95% | Industrial |

| Alkyl Nitrite | RT, DCM/THF, isoamyl nitrite | 50–58% | >90% | Lab-scale |

Critical Analysis and Recommendations

Chemical Reactions Analysis

General Reactivity of N-Nitrosoanilines

N-Nitrosoanilines are characterized by their N–N bond instability and susceptibility to thermal, photolytic, and nucleophilic cleavage. Key reaction pathways include:

-

Denitrosation : Acid-catalyzed removal of the nitroso group, often facilitated by nucleophiles like Br⁻ or thiourea .

-

Dealkylation : Cleavage of alkyl groups via intermediates such as alkoxydiazenium salts (e.g., O-triflyl derivatives) .

-

Photolysis : UV-induced N–N bond cleavage, generating nitric oxide (NO) and amino radicals .

For N-ethoxycarbonylmethyl-N-nitrosoaniline, the ethoxycarbonylmethyl group may undergo hydrolysis under acidic/basic conditions, yielding a carboxylic acid derivative. This could influence denitrosation kinetics or stabilize intermediates during decomposition.

Catalytic C–H Functionalization

Rhodium(III)-catalyzed C–H activation is a prominent strategy for modifying N-nitrosoanilines. While no studies directly involve N-ethoxycarbonylmethyl-N-nitrosoaniline, analogous substrates exhibit:

The ethoxycarbonylmethyl group’s electron-withdrawing nature may reduce reactivity in such couplings compared to electron-donating substituents.

Photolytic Degradation

Photolysis of nitrosamines typically proceeds via:

-

N–N Bond Cleavage : Generates nitric oxide (NO) and an alkylamino radical .

-

Secondary Reactions : Radical recombination or oxidation to form aldehydes, imines, or carboxylic acids .

For example, NDMA photolysis yields dimethylamino radicals and NO, which recombine or oxidize to formic acid . N-Ethoxycarbonylmethyl-N-nitrosoaniline may follow similar pathways, with the ethoxycarbonyl group directing hydrolysis post-photolysis.

Thermal and Acidic Stability

Thermal degradation of N-nitroso compounds often produces secondary amines and NO. In GC-MS analyses, N-nitroso-methylphenylamine thermally decomposes to methylaniline . Similarly, N-ethoxycarbonylmethyl-N-nitrosoaniline might degrade to ethoxycarbonylmethyl-aniline under high temperatures or acidic conditions.

Synthetic Routes and Functionalization

While direct synthesis of N-ethoxycarbonylmethyl-N-nitrosoaniline is unreported, related nitrosamines are prepared via:

-

Nitrosation : Secondary amines treated with nitrosating agents (e.g., NaNO₂/HCl or tert-butyl nitrite) .

-

Nucleophilic Substitution : Alkylation of pre-formed nitrosoanilines .

A plausible synthesis could involve nitrosation of N-ethoxycarbonylmethylaniline using tert-butyl nitrite (TBN), a method effective for electron-rich anilines .

Analytical Detection Challenges

GC-MS/MS methods for nitrosamines require careful optimization due to thermal lability. Key parameters include:

| Compound | Retention Time (min) | Quantifier Ion (m/z) | LOD (ppb) | Source |

|---|---|---|---|---|

| N-Nitrosodimethylamine | 4.48 | 74 → 42 | 2.0 | |

| N-Nitrosodiethylamine | 5.56 | 102 → 44 | 1.2 |

N-Ethoxycarbonylmethyl-N-nitrosoaniline would likely require similar conditions, with potential thermal degradation necessitating LC-MS as an alternative .

Unresolved Mechanistic Questions

-

Does the ethoxycarbonyl group enhance or inhibit denitrosation compared to alkyl substituents?

-

Can Rh(III) catalysis tolerate bulky ester groups in C–H activation?

-

How does photolysis quantum yield compare to simpler dialkylnitrosamines?

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions

N-ethoxycarbonylmethyl-N-nitrosoaniline serves as a valuable reagent in organic synthesis. It is utilized in the formation of other nitrogen-containing compounds through reactions such as nitrosation and amidation. The ability to introduce a nitroso group into organic molecules allows chemists to explore new synthetic pathways and develop novel compounds with potential applications in various fields.

Synthesis of Nitrosamines

The compound can be synthesized using methods that involve the reaction of secondary amines with nitrous acid or nitric oxide under controlled conditions. This synthesis process is crucial for producing a variety of nitrosamines, which are important intermediates in the production of pharmaceuticals and agrochemicals .

Medicinal Chemistry

Potential Anticancer Properties

Research indicates that this compound may exhibit anticancer properties. Nitrosamines, including this compound, have been studied for their effects on cellular mechanisms and their potential role in cancer treatment regimens. Studies have shown that certain nitrosamines can induce apoptosis in cancer cells, making them a focus of ongoing research .

Pharmaceutical Intermediates

The compound is also used as an intermediate in the synthesis of various pharmaceuticals. For instance, it can be transformed into other biologically active molecules through reduction or rearrangement reactions. This versatility enhances its value in drug development pipelines where specific pharmacological properties are desired.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound in real-world scenarios:

Industrial Applications

Beyond laboratory settings, this compound has industrial relevance:

- Additives in Polymer Chemistry : Nitrosamines are often incorporated into polymers to enhance properties such as stability and resistance to degradation.

- Agricultural Chemicals : The compound may serve as an intermediate in the synthesis of pesticides or herbicides, contributing to agricultural productivity.

Mechanism of Action

The mechanism of action of N-ethoxycarbonylmethyl-N-nitrosoaniline involves its interaction with molecular targets through its functional groups. The nitroso group can participate in redox reactions, while the ethoxycarbonyl group can undergo nucleophilic substitution. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Molecular Structure and Formula

A comparison of molecular formulas and weights highlights key structural differences:

*Note: The molecular formula for this compound is inferred based on structural analogs.

Physical Properties

- Boiling/Melting Points : Simpler N-nitrosoanilines, such as N-methyl-N-nitrosoaniline, exhibit lower molecular weights and likely lower boiling points compared to the ethoxycarbonylmethyl derivative. For example, N-methyl-N-nitrosoaniline has a boiling point of ~200°C (estimated) , while NDMA is a volatile liquid at room temperature .

- Solubility: The ethoxycarbonylmethyl group may increase polarity, enhancing solubility in polar solvents compared to non-polar analogs like NDMA.

Chemical Reactivity

- Nucleophilic Substitution: demonstrates that nitrosoaniline derivatives undergo nucleophilic substitution at aromatic positions, influenced by electron-withdrawing groups like -NO₂ and -COOR. The ethoxycarbonylmethyl group in the target compound may similarly direct reactivity .

- Stability: N-Nitroso compounds are generally sensitive to light and heat.

Toxicity and Carcinogenicity

N-Nitroso compounds are notorious for their carcinogenic properties. Key findings from the evidence include:

- NDMA: A potent carcinogen with a low threshold of toxicity; regulated in drinking water (limit: 0.1 µg/L) .

- N-Nitrosomethylethylamine: Exhibits moderate carcinogenicity in animal studies, with tumors observed in the liver and esophagus .

Table 3.1: Carcinogenicity Data for Selected N-Nitroso Compounds

Q & A

Q. What protocols ensure safe handling of this compound in laboratory settings?

Q. How can researchers mitigate nitrosamine formation during synthetic workflows?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.